Fmoc-D-allo-Thr-OH

Vue d'ensemble

Description

Fmoc-D-allo-Threonine: is a derivative of the amino acid threonine, where the fluorenylmethyloxycarbonyl (Fmoc) group is used as a protecting group. This compound is commonly used in solid-phase peptide synthesis (SPPS) to introduce D-allo-threonine residues into peptides. The Fmoc group is base-labile, meaning it can be removed under basic conditions, making it a popular choice in peptide synthesis.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

Alternative Methods: Another method involves using 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which is obtained by reacting Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide.

Industrial Production Methods: Industrial production of Fmoc-D-allo-threonine typically follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers is common in industrial settings to streamline the process.

Analyse Des Réactions Chimiques

Types of Reactions:

Deprotection: The Fmoc group is removed under basic conditions, typically using piperidine in N,N-dimethylformamide (DMF).

Coupling Reactions: Fmoc-D-allo-threonine can undergo coupling reactions with other amino acids or peptide fragments in the presence of coupling reagents like HBTU or DIC.

Common Reagents and Conditions:

Deprotection: 20% piperidine in DMF is commonly used for Fmoc deprotection.

Major Products:

Deprotection: Removal of the Fmoc group yields D-allo-threonine.

Coupling: Formation of peptide bonds with other amino acids or peptide fragments.

Applications De Recherche Scientifique

Peptide Synthesis

Overview : Fmoc-D-allo-Thr-OH is primarily employed as a building block in the synthesis of peptides. The Fmoc group protects the amino group during the chain elongation process, preventing unwanted side reactions.

Key Benefits :

- Stability : Peptides synthesized with this compound exhibit enhanced stability and bioactivity compared to those synthesized without this modification.

- Hydrophobicity : Studies indicate that peptides incorporating this compound demonstrate increased hydrophobic properties, which can improve membrane permeability and drug delivery efficacy .

Drug Development

Application in Pharmaceuticals : The compound is crucial in developing novel peptide-based therapeutics targeting specific biological pathways. Research has shown that peptides synthesized from this compound can lead to improved pharmacological profiles.

Case Study : A study demonstrated that opioid peptides modified with D-amino acids, including this compound, showed increased receptor selectivity and reduced degradation rates, enhancing their therapeutic potential .

Protein Engineering

Functionality Enhancement : Researchers utilize this compound to modify proteins, improving their functionality and interactions. This is particularly important in biotechnological applications where protein performance is critical.

Bioconjugation

Role in Drug Delivery Systems : The compound facilitates bioconjugation processes, allowing for the attachment of biomolecules to other entities. This capability enhances drug delivery systems and diagnostic tools, making them more effective in clinical applications .

Research in Structural Biology

Insights into Molecular Mechanisms : this compound aids researchers in studying protein structures and dynamics, providing valuable insights that can lead to breakthroughs across various scientific fields.

Data Table: Applications of this compound

Mécanisme D'action

Comparaison Avec Des Composés Similaires

Fmoc-D-Threonine: Similar to Fmoc-D-allo-threonine but with a different stereochemistry.

Fmoc-L-Threonine: The L-isomer of threonine, commonly used in peptide synthesis.

Fmoc-D-Serine: Another amino acid derivative used in peptide synthesis.

Uniqueness:

Activité Biologique

Fmoc-D-allo-Thr-OH , also known as Fmoc-D-allo-threonine, is an important amino acid derivative used extensively in peptide synthesis. Its unique structural features and protective groups make it a valuable building block in the development of biologically active peptides. This article delves into the biological activity of this compound, exploring its synthesis, applications, and relevant research findings.

Chemical Structure

- Molecular Formula : CHN O

- Molecular Weight : 397.46 g/mol

- CAS Number : 170643-02-4

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Fmoc Protection : The amino group is protected using the Fmoc group via reaction with fluorenylmethoxycarbonyl chloride in the presence of a base like triethylamine.

- Esterification : The carboxylic acid group is esterified with tert-butyl alcohol using DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) as a catalyst.

- Purification : The product is purified through high-performance liquid chromatography (HPLC) to ensure high purity and yield .

This compound serves as a crucial intermediate in the synthesis of peptides that exhibit various biological activities. The Fmoc protecting group allows for selective reactions during peptide elongation, preventing unwanted side reactions. Once the peptide synthesis is complete, the Fmoc group can be removed under basic conditions, exposing the amino group for further functionalization or interaction with biological targets .

Applications in Research and Medicine

- Peptide Synthesis : this compound is primarily utilized in solid-phase peptide synthesis (SPPS), allowing researchers to create complex peptide sequences that can be studied for their biological functions.

- Drug Development : Peptides synthesized from this compound can be designed to target specific proteins or pathways involved in diseases, making them potential candidates for therapeutic agents .

- Biological Studies : Researchers have employed peptides containing this compound to investigate enzyme interactions and receptor binding, contributing to our understanding of cellular processes and disease mechanisms .

Study 1: Antitumor Peptide Synthesis

A study explored the synthesis of antitumor peptides incorporating this compound as a building block. The resulting peptides demonstrated significant cytotoxic activity against various cancer cell lines, indicating their potential as therapeutic agents .

Study 2: Cell-Penetrating Peptides

Research on cell-penetrating peptides (CPPs) synthesized using this compound showed improved intracellular delivery of therapeutic agents like methotrexate (MTX). These CPPs enhanced drug uptake in resistant cancer cells, overcoming challenges associated with low permeability and bioavailability .

Study 3: Antibiotic Activity

Investigations into lactam analogues of teixobactin revealed that incorporating this compound significantly increased antibiotic activity compared to other analogues. This highlights the compound's role in enhancing the efficacy of peptide-based antibiotics .

Data Summary

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antitumor Peptides | Significant cytotoxicity against cancer cells |

| Study 2 | Cell-Penetrating Peptides | Enhanced drug delivery and uptake in resistant cells |

| Study 3 | Antibiotic Activity | Increased efficacy compared to other analogues |

Propriétés

IUPAC Name |

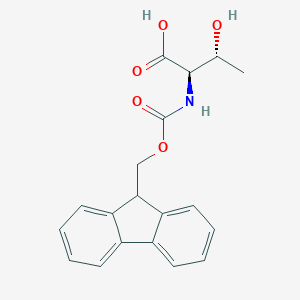

(2R,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO5/c1-11(21)17(18(22)23)20-19(24)25-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,11,16-17,21H,10H2,1H3,(H,20,24)(H,22,23)/t11-,17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYULCCKKLJPNPU-PIGZYNQJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70426319 | |

| Record name | Fmoc-D-allo-Thr-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70426319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130674-54-3 | |

| Record name | Fmoc-D-allo-Thr-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70426319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.